PD 168077 maleate
Overview
Description
PD-168077: is a potent and selective dopamine D4 receptor agonist. It is known for its high affinity and selectivity towards the D4 subtype of dopamine receptors, displaying over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . This compound is widely used in neuroscience research to study the role of D4 receptors in the brain, particularly in relation to learning, memory, and certain behavioral responses .
Scientific Research Applications
PD-168077 has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry .
Neuroscience: PD-168077 is used to study the role of dopamine D4 receptors in the brain.
Pharmacology: The compound is used to investigate the effects of selective D4 receptor activation on various physiological and behavioral responses.
Medicinal Chemistry: PD-168077 serves as a lead compound for the development of new drugs targeting dopamine D4 receptors. .
Mechanism of Action
Target of Action
PD 168077 maleate is a potent and selective agonist of the D4 dopamine receptor . The D4 dopamine receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system .
Mode of Action
This compound interacts with its primary target, the D4 dopamine receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to the activation of the receptor . The activation of the D4 dopamine receptor by this compound induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .
Biochemical Pathways
The activation of the D4 dopamine receptor by this compound affects the dopamine neurotransmission pathway . This can lead to various downstream effects, including the modulation of the activity of several neurotransmitter systems including the serotonin, dopamine, and GABA systems.
Pharmacokinetics
It is known that this compound is soluble in dmso , which may influence its bioavailability.
Result of Action
The activation of the D4 dopamine receptor by this compound can have various molecular and cellular effects. For instance, it has been reported to reverse object recognition deficits . Additionally, the induced synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons suggests that this compound may have a role in synaptic plasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is unstable in ethanol solution . Furthermore, storage conditions can affect the stability of this compound, with recommendations to store it at -20°C and under desiccating conditions .
Biochemical Analysis
Biochemical Properties
PD 168077 maleate interacts with the dopamine D4 receptor, a type of G protein-coupled receptor (GPCR) found in the brain . It acts as an agonist, meaning it binds to this receptor and activates it . This interaction triggers a biochemical reaction that leads to increased activity of the enzyme calcium/calmodulin-dependent protein kinase II (CaMK II) at postsynaptic sites in cultured prefrontal cortical neurons .
Cellular Effects
The activation of the D4 receptor by this compound influences various cellular processes. It induces synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This translocation is a critical step in synaptic plasticity, a cellular mechanism for learning and memory .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the D4 dopamine receptor . This binding activates the receptor, leading to a series of intracellular events, including the activation of CaMK II . The activated CaMK II then translocates to postsynaptic sites, where it plays a crucial role in synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: PD-168077 is synthesized through a multi-step chemical process. The key steps involve the formation of the piperazine ring and the subsequent attachment of the cyanophenyl and methylbenzamide groups. The synthesis typically starts with the reaction of 1-(2-cyanophenyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for PD-168077 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key considerations for industrial production include maintaining reaction conditions to ensure high selectivity and yield, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: PD-168077 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the cyanophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the cyanophenyl group to an amine
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce carboxylic acids .
Comparison with Similar Compounds
PD-168077 is unique in its high selectivity and potency for dopamine D4 receptors. Similar compounds include other selective D4 receptor agonists such as PIP3EA and A-412997 . These compounds also exhibit high affinity for D4 receptors but may differ in their selectivity profiles and pharmacokinetic properties .
PIP3EA: Another selective D4 receptor agonist with similar applications in neuroscience research.
A-412997: A compound with high affinity for D4 receptors, used in studies related to psychiatric disorders.
PD-168077 stands out due to its well-documented selectivity and efficacy in modulating D4 receptor-mediated responses, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULYRGWTFLJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044007 | |
Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-31-4 | |
Record name | PD-168077 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-168077 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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